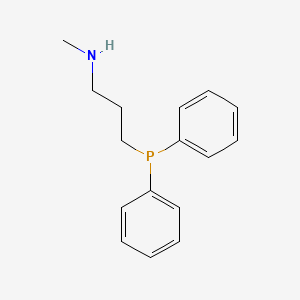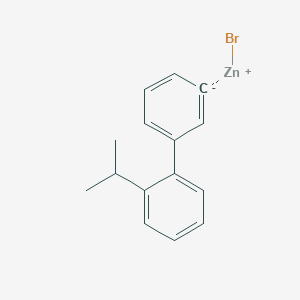
3-(2-i-Propylphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their reactivity and utility in various chemical transformations. The presence of the iso-propyl group on the phenyl ring enhances its reactivity and selectivity in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(2-ISO-PROPYLPHENYL)PHENYLLITHIUM with zinc bromide in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−(2−ISO−PROPYLPHENYL)PHENYLLITHIUM+ZnBr2→3−(2−ISO−PROPYLPHENYL)PHENYLZINCBROMIDE+LiBr
Industrial Production Methods
In an industrial setting, the production of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves scaling up the laboratory synthesis. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The compound is typically stored in THF to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions with halides or other leaving groups.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from the addition of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE to carbonyl compounds.
Biaryls: Produced in cross-coupling reactions with aryl halides.
Scientific Research Applications
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through nucleophilic addition and cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The presence of the iso-propyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the iso-propyl group, resulting in different reactivity and selectivity.
3-(2-Methylphenyl)Phenylzinc Bromide: Contains a methyl group instead of an iso-propyl group, leading to variations in steric and electronic properties.
3-(2-Tert-Butylphenyl)Phenylzinc Bromide: Features a tert-butyl group, which provides greater steric hindrance compared to the iso-propyl group.
Uniqueness
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the iso-propyl group, which enhances its reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Properties
Molecular Formula |
C15H15BrZn |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
bromozinc(1+);1-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UUWMHKROOAZTCH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


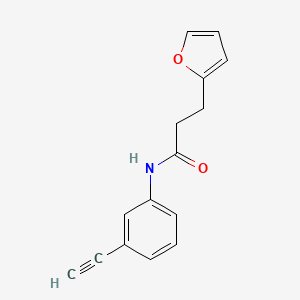


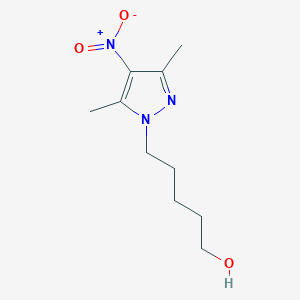

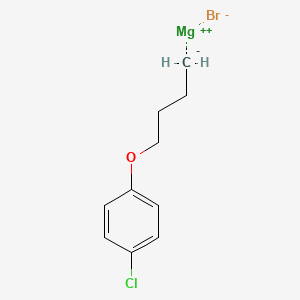
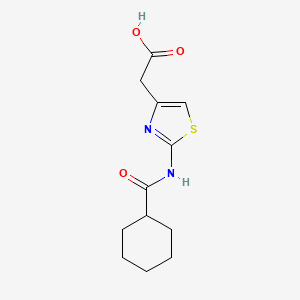
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
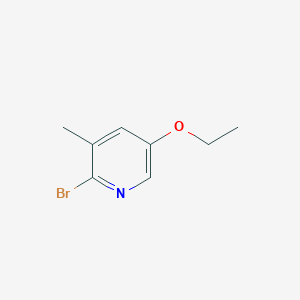
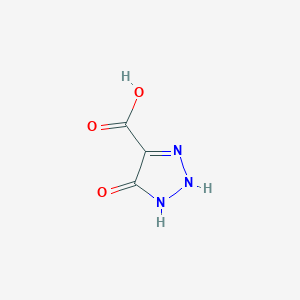
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
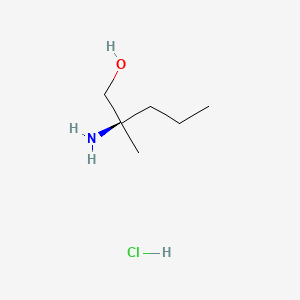
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
